Maysin

Description

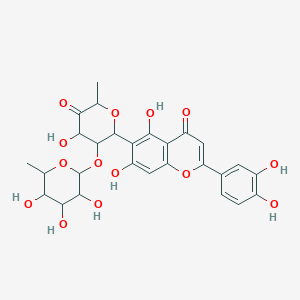

(6R)-2,6-anhydro-1-deoxy-5-O-(6-deoxy-alpha-D-mannopyranosyl)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-6-yl]-D-xylo-hex-3-ulose is a natural product found in Zea mays and Petrorhagia dubia with data available.

See also: Corn silk (part of).

Structure

2D Structure

3D Structure

Properties

CAS No. |

70255-49-1 |

|---|---|

Molecular Formula |

C27H28O14 |

Molecular Weight |

576.5 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-methyl-5-oxo-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C27H28O14/c1-8-20(33)23(36)26(41-27-24(37)22(35)19(32)9(2)39-27)25(38-8)18-14(31)7-16-17(21(18)34)13(30)6-15(40-16)10-3-4-11(28)12(29)5-10/h3-9,19,22-29,31-32,34-37H,1-2H3/t8-,9+,19+,22-,23+,24-,25+,26-,27+/m0/s1 |

InChI Key |

GKLSYIMLZDYQBJ-CGOKOBCESA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H](C(=O)[C@@H](O[C@@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O |

Appearance |

Solid powder |

melting_point |

225°C |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Maysin |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of Maysin Against the Corn Earworm (Helicoverpa zea)

Abstract

The corn earworm, Helicoverpa zea, represents a significant and persistent threat to maize (Zea mays) cultivation, inflicting substantial economic losses annually. The intricate coevolution of this host-pest relationship has led to the development of sophisticated plant defense mechanisms. Among these, the accumulation of the C-glycosyl flavone maysin in maize silks stands out as a potent and well-characterized defense against earworm larvae. This in-depth technical guide provides a comprehensive exploration of the multifaceted mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development and crop protection. We will delve into the biochemical interactions within the insect midgut, the consequential physiological and developmental disruptions, and the genetic underpinnings of this compound biosynthesis in maize. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the study of this plant-insect interaction, empowering researchers to further unravel and leverage this natural defense system.

Introduction: The Corn Earworm Challenge and a Natural Solution

Helicoverpa zea is a highly polyphagous insect pest, with its larval stage causing the most significant damage to a wide range of agricultural crops. In maize, the primary mode of infestation begins with the oviposition of eggs on the silks. Upon hatching, the neonate larvae feed on the silks as they migrate towards the developing kernels, causing direct yield loss and creating entry points for secondary fungal infections.[1] The economic impact of the corn earworm necessitates robust and sustainable control strategies.

Over-reliance on synthetic insecticides has raised environmental and resistance concerns, spurring interest in host plant resistance. Maize has evolved a variety of defense strategies, including the production of secondary metabolites that deter or intoxicate herbivores.[2] this compound, a C-glycosyl flavone, is a key antibiotic compound found in the silks of resistant maize genotypes that effectively inhibits the growth and development of corn earworm larvae.[3] Understanding the precise mechanism of action of this compound is paramount for its effective deployment in breeding programs and for the potential development of novel, bio-inspired insecticides.

The Molecular Battlefield: this compound's Mechanism of Action in the Larval Midgut

The primary theater of action for this compound is the midgut of the H. zea larva. Ingested with the silk, this compound unleashes a multi-pronged attack on the insect's digestive physiology and overall homeostasis. The proposed mechanisms can be broadly categorized into antinutritive effects and the induction of oxidative stress.

Antinutritive Effects: Starvation by Molecular Sequestration

One of the primary and most well-documented effects of this compound is its ability to act as an antinutritive agent.[4] This is achieved through the binding of this compound to essential dietary components, particularly amino acids, rendering them unavailable for absorption and utilization by the insect.[1] This molecular sequestration effectively leads to a state of starvation, even when the larva is actively feeding.

The precise biochemical nature of this interaction is thought to involve the formation of hydrogen bonds and other non-covalent interactions between the hydroxyl groups of the this compound molecule and the functional groups of amino acids. This binding is particularly significant for essential amino acids that the insect cannot synthesize de novo. The depletion of these critical building blocks of proteins severely hampers larval growth and development.

Induction of Oxidative Stress: A Pro-oxidant Assault

Beyond its antinutritive properties, emerging evidence suggests that flavonoids, including this compound, can act as pro-oxidants within the insect midgut.[5] The alkaline environment of the lepidopteran midgut is conducive to the autoxidation of flavonoids, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.

This surge in ROS overwhelms the insect's endogenous antioxidant defense systems, which include enzymes like superoxide dismutase (SOD) and catalase (CAT).[6] The resulting oxidative stress inflicts widespread damage to cellular components, including lipids, proteins, and DNA. Lipid peroxidation, in particular, can compromise the integrity of the midgut epithelial cell membranes, leading to impaired nutrient absorption and increased susceptibility to pathogens.

Physiological Consequences for the Corn Earworm

The biochemical onslaught initiated by this compound manifests in a cascade of detrimental physiological effects on H. zea larvae. These consequences are readily observable and quantifiable, serving as key endpoints in bioassays.

-

Growth Inhibition: The most prominent effect of this compound ingestion is a significant reduction in larval growth rate and overall body weight.[7] This is a direct consequence of the combined effects of nutrient deprivation and cellular damage.

-

Delayed Development: Larvae feeding on this compound-rich diets exhibit prolonged developmental times, often failing to reach pupation.[8] This developmental arrest is a critical factor in reducing the pest population in the field.

-

Increased Mortality: At sufficiently high concentrations, this compound is lethal to corn earworm larvae.[9] Mortality can result from starvation, severe midgut damage, or a combination of physiological stressors.

| Physiological Effect | Underlying Mechanism(s) | Key References |

| Growth Inhibition | Antinutrition (amino acid binding), Oxidative stress | [1][7] |

| Delayed Development | Nutrient deficiency, Cellular damage | [8] |

| Increased Mortality | Starvation, Midgut epithelial damage | [9] |

The Genetic Blueprint: Biosynthesis of this compound in Maize

The production of this compound in maize silks is a genetically controlled trait, governed by a number of quantitative trait loci (QTLs).[3] The most significant of these is the pericarp color1 (p1) gene, which encodes an R2R3-MYB transcription factor.[4] The p1 gene acts as a key regulator of the flavonoid biosynthetic pathway, activating the expression of structural genes responsible for the synthesis of this compound and related compounds.

The biosynthetic pathway itself is a branch of the broader phenylpropanoid pathway. It involves a series of enzymatic steps that convert phenylalanine into the flavone backbone, which is then glycosylated to form this compound.

Caption: Simplified this compound biosynthetic pathway in maize, highlighting key enzymes and the regulatory role of the p1 gene.

Experimental Protocols for the Investigation of this compound's Mechanism of Action

To facilitate further research in this area, we provide the following detailed, step-by-step protocols for key experiments.

Corn Earworm Growth Inhibition Bioassay

This protocol details a diet-incorporation bioassay to assess the impact of this compound-containing extracts on the growth and survival of H. zea larvae.

Workflow Diagram:

Caption: Workflow for the corn earworm growth inhibition bioassay.

Methodology:

-

Preparation of this compound Extract:

-

Collect fresh maize silks from a high-maysin line and a null-maysin control line.

-

Lyophilize the silks to dryness and grind into a fine powder.

-

Extract the powder with 80% methanol at a ratio of 1:10 (w/v) for 24 hours at 4°C with constant agitation.

-

Centrifuge the extract at 10,000 x g for 15 minutes and collect the supernatant.

-

Concentrate the supernatant under vacuum to remove the methanol, then lyophilize the aqueous fraction to obtain a dry powder.

-

-

Diet Incorporation:

-

Prepare a standard artificial diet for H. zea.

-

While the diet is still liquid and has cooled to approximately 50°C, incorporate the lyophilized this compound extract at various concentrations (e.g., 0.1%, 0.25%, 0.5% w/v).

-

Prepare a control diet with an equivalent amount of extract from the null-maysin line.

-

-

Bioassay Procedure:

-

Dispense 1.5 mL of the diet into each well of a 24-well bioassay plate.

-

Allow the diet to solidify.

-

Place one neonate H. zea larva (previously starved for 4-6 hours) into each well.

-

Seal the plates with a breathable membrane.

-

Incubate the plates at 27 ± 1°C with a 14:10 (L:D) photoperiod.

-

Record larval weight and mortality every 48 hours for 10-12 days.

-

Quantification of this compound in Maize Silks by HPLC-UV

This protocol provides a robust method for the quantification of this compound content in maize silk tissue.

Methodology:

-

Sample Preparation:

-

Collect and lyophilize maize silks as described in section 5.1.1.

-

Accurately weigh approximately 100 mg of ground silk tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol and vortex thoroughly.

-

Extract for 2 hours at room temperature with occasional vortexing.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-5 min: 15% B

-

5-25 min: 15-40% B

-

25-30 min: 40-100% B

-

30-35 min: 100% B

-

35-40 min: 100-15% B

-

40-45 min: 15% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 350 nm.

-

Quantification: Prepare a standard curve using a purified this compound standard.

-

Analysis of Hemolymph Amino Acids

This protocol describes the collection of hemolymph from H. zea larvae and the subsequent analysis of free amino acid content.

Methodology:

-

Hemolymph Collection:

-

Anesthetize fourth-instar larvae by chilling on ice for 10-15 minutes.

-

Clean the surface of the larva with 70% ethanol.

-

Using a fine-tipped needle, carefully puncture a proleg.

-

Gently squeeze the larva to exude a droplet of hemolymph.

-

Collect the hemolymph (typically 5-10 µL) into a chilled microcapillary tube containing a small amount of phenylthiourea to prevent melanization.[10]

-

Immediately transfer the hemolymph to a microcentrifuge tube on ice.

-

-

Sample Preparation for Amino Acid Analysis:

-

Add 100 µL of ice-cold 10% trichloroacetic acid to the hemolymph to precipitate proteins.

-

Vortex and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube for derivatization and analysis.

-

-

Amino Acid Analysis:

-

Amino acid analysis can be performed using pre-column derivatization with a reagent such as o-phthalaldehyde (OPA) followed by separation and detection using reverse-phase HPLC with fluorescence detection.[4] Alternatively, capillary electrophoresis with laser-induced fluorescence detection can be employed for high-sensitivity analysis of small sample volumes.[11][12]

-

Assessment of Oxidative Stress

These protocols outline methods for measuring the activity of key antioxidant enzymes and the extent of lipid peroxidation in larval tissues.

Methodology:

-

Tissue Homogenization:

-

Dissect the midguts from fourth-instar larvae in ice-cold phosphate-buffered saline (PBS).

-

Homogenize the tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) on ice.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for enzyme and lipid peroxidation assays.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

-

Superoxide Dismutase (SOD) Activity Assay:

-

Catalase (CAT) Activity Assay:

-

CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm.[9]

-

-

Lipid Peroxidation (TBARS) Assay:

-

Lipid peroxidation is assessed by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).[15][16] The sample is reacted with thiobarbituric acid at high temperature and acidic pH, and the resulting pink chromogen is measured spectrophotometrically at 532 nm.[17]

-

Conclusion and Future Directions

The mechanism of action of this compound against the corn earworm is a compelling example of a sophisticated plant defense strategy. The dual action of antinutrition and pro-oxidant activity creates a formidable barrier to herbivory. A thorough understanding of this mechanism, facilitated by the robust experimental protocols outlined in this guide, is essential for the continued development of insect-resistant maize varieties.

Future research should focus on several key areas:

-

Identification of specific this compound-binding proteins in the insect midgut: This would provide a more detailed understanding of the antinutritive mechanism.

-

Transcriptomic and proteomic analysis of the corn earworm midgut in response to this compound: This will reveal the full spectrum of physiological responses and potential detoxification mechanisms.

-

Synergistic effects of this compound with other plant defense compounds: Investigating these interactions could lead to the development of even more potent resistance strategies.

By continuing to unravel the intricacies of the this compound-corn earworm interaction, we can pave the way for more sustainable and effective pest management in one of the world's most important crops.

References

- 1. lornajane.net [lornajane.net]

- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 3. Developing a Feeding Assay System for Evaluating the Insecticidal Effect of Phytochemicals on Helicoverpa armigera [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions. | Semantic Scholar [semanticscholar.org]

- 7. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5866317A - Method for collecting hemolymph of insects - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. redalyc.org [redalyc.org]

- 14. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 15. mdpi.com [mdpi.com]

- 16. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 17. ethosbiosciences.com [ethosbiosciences.com]

An In-Depth Technical Guide to Maysin: Chemical Structure, Properties, and Biological Activities

Introduction: Maysin, a Flavonoid of Growing Significance

This compound is a naturally occurring C-glycosyl flavone found predominantly in the silks of maize (Zea mays L.)[1]. Historically recognized for its role in conferring natural resistance to the corn earworm (Helicoverpa zea), this compound is emerging as a molecule of significant interest to the pharmaceutical and nutraceutical industries[1]. Its diverse biological activities, including antioxidant, anti-cancer, neuroprotective, and immunomodulatory properties, have positioned it as a promising lead compound for drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of this compound, along with detailed experimental protocols for its extraction, purification, and quantification.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₂₇H₂₈O₁₄, is structurally defined as 2′′-O-α-L-rhamnosyl-6-C-(6-deoxy-xylo-hexos-4-ulosyl)-luteolin. It is a flavone C-glycoside, meaning a sugar moiety is attached to the flavonoid backbone via a carbon-carbon bond, a feature that contributes to its stability. The aglycone portion of this compound is luteolin, a common flavonoid with known antioxidant properties. The sugar component is a disaccharide composed of a rhamnose unit ether-linked to a modified fucose (keto-fucose) residue.

The presence of numerous hydroxyl groups in its structure suggests its potential for hydrogen bonding, influencing its solubility and interaction with biological targets.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₈O₁₄ | [2] |

| Molecular Weight | 576.5 g/mol | [2] |

| Melting Point | Approx. 225 °C (with decomposition) | [3] |

| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. | [4][5] |

| UV-Vis λmax | ~270 nm, ~350 nm (in methanol) | [6] |

| Appearance | Yellowish solid | [5] |

Table 1: Physicochemical Properties of this compound

Biosynthesis of this compound in Maize

The biosynthesis of this compound is a branch of the well-characterized flavonoid pathway. The process is initiated from the general phenylpropanoid pathway, leading to the formation of the flavanone naringenin. A series of enzymatic reactions, including hydroxylation and glycosylation, ultimately yield this compound. Key genes and enzymes involved in this pathway have been identified, including those encoded by the p1 locus, which regulates several structural genes in the pathway. The final steps involve the C-glycosylation of luteolin to form isoorientin, followed by rhamnosylation and subsequent modification of the sugar moiety to produce this compound. The "salmon silks" phenotype in some maize varieties, which lack this compound, has been instrumental in elucidating the genetic control of this pathway.

Biological Activities and Potential Therapeutic Applications

Insecticidal Activity

The primary and most well-documented biological role of this compound is its insecticidal activity against the corn earworm. This compound acts as an antifeedant and growth inhibitor. When ingested by the larvae, it is thought to interfere with essential metabolic processes, leading to reduced growth, delayed development, and increased mortality. This natural defense mechanism has been a key focus for developing insect-resistant maize varieties through conventional breeding and genetic engineering.

Antioxidant Properties

This compound exhibits significant antioxidant activity, attributed to the phenolic hydroxyl groups in its luteolin backbone. It can effectively scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and inhibit lipid peroxidation[7]. However, studies have shown that its antioxidant capacity is somewhat lower than its aglycone, luteolin, suggesting that the glycosidic moieties may influence its radical-scavenging ability[1][7]. The antioxidant properties of this compound contribute to its potential applications in preventing and treating diseases associated with oxidative stress.

Anti-Cancer Activity

Emerging research has highlighted the potential of this compound as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines[3][8]. The underlying mechanisms involve the modulation of key signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways[9]. By inhibiting these pro-survival pathways, this compound can sensitize cancer cells to apoptotic stimuli.

Neuroprotective and Immunomodulatory Effects

Preliminary studies suggest that this compound possesses neuroprotective properties, potentially by mitigating oxidative stress-induced neuronal cell death. Furthermore, it has demonstrated immunomodulatory effects by influencing the activity of immune cells such as macrophages. These findings open up new avenues for investigating this compound's therapeutic potential in neurodegenerative diseases and inflammatory conditions.

Experimental Protocols

Extraction and Purification of this compound from Corn Silk

This protocol describes a robust method for the extraction and purification of this compound from dried corn silk, adapted from established procedures[7][10].

Materials:

-

Dried corn silk, finely ground

-

Methanol (reagent grade)

-

Ethanol (70%, v/v)

-

Silica gel (60-120 mesh) for column chromatography

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

-

Filter paper

Step-by-Step Methodology:

-

Extraction: a. Weigh 100 g of finely ground, dried corn silk and place it in a 2 L Erlenmeyer flask. b. Add 1 L of 70% ethanol to the flask. c. Reflux the mixture at 70-80°C for 4-6 hours with constant stirring[7]. d. Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper to separate the extract from the solid residue. e. Repeat the extraction process on the residue with another 1 L of 70% ethanol to maximize the yield. f. Combine the filtrates from both extractions.

-

Concentration: a. Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. b. Continue the evaporation until a viscous, dark syrup is obtained.

-

Purification by Column Chromatography: a. Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane) and pack it into a glass column (e.g., 5 cm diameter, 50 cm length). b. Dissolve a portion of the concentrated crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. c. Allow the solvent to evaporate completely, leaving the extract adsorbed onto the silica gel. d. Carefully load the silica gel with the adsorbed extract onto the top of the prepared column. e. Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent (e.g., a gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate). f. Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). g. Combine the fractions containing this compound (identified by comparison with a standard, if available, or by subsequent analytical characterization). h. Evaporate the solvent from the combined fractions to obtain purified this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This section outlines a validated HPLC method for the quantification of this compound in corn silk extracts[11][12][13].

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Start with 10% acetonitrile and increase linearly to 50% over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 350 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

Step-by-Step Methodology:

-

Standard Preparation: a. Accurately weigh a known amount of purified this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). b. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: a. Prepare a corn silk extract as described in the extraction protocol. b. Accurately weigh a known amount of the dried extract and dissolve it in a known volume of methanol. c. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Analysis: a. Inject the standard solutions into the HPLC system and record the peak areas. b. Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. c. Inject the prepared sample solution and record the peak area for this compound. d. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. e. Calculate the this compound content in the original corn silk extract (e.g., in mg/g of extract).

Method Validation:

The HPLC method should be validated according to ICH guidelines to ensure its reliability[6][13][14][15][16]. Key validation parameters include:

-

Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.

-

Accuracy: Determined by recovery studies, spiking a blank matrix with known concentrations of this compound.

-

Precision: Evaluated by analyzing replicate samples to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Specificity: The ability of the method to exclusively measure this compound in the presence of other components in the extract.

Analytical Characterization Techniques

The structural elucidation and confirmation of purified this compound rely on a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly used to determine the molecular weight of this compound[1]. Fragmentation patterns in tandem MS (MS/MS) can provide structural information, such as the loss of the rhamnose moiety, resulting in a characteristic fragment[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the complete structural elucidation of this compound, providing detailed information about the connectivity of atoms and the stereochemistry of the molecule[11][17][18][19].

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a solvent like methanol exhibits characteristic absorption maxima, which can be used for its detection and quantification[6].

Conclusion and Future Perspectives

This compound stands out as a multifaceted flavonoid with a well-established role in plant defense and a burgeoning potential in human health. Its unique chemical structure underpins a range of biological activities that warrant further investigation for therapeutic applications. The methodologies outlined in this guide provide a solid foundation for researchers to extract, purify, and quantify this compound, facilitating further exploration of its pharmacological properties and potential for drug development. As our understanding of its mechanisms of action deepens, this compound may transition from a natural insecticide to a valuable component in the arsenal against various human diseases.

References

- 1. High this compound corn silk extract reduces body weight and fat deposition in C57BL/6J mice fed high-fat diets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. KR101201628B1 - Method for extracting of corn silk comprising high this compound content - Google Patents [patents.google.com]

- 8. Sesamin induces cell cycle arrest and apoptosis through p38/C-Jun N-terminal kinase mitogen-activated protein kinase pathways in human colorectal cancer cells [pubmed.ncbi.nlm.nih.gov]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. iaajournals.org [iaajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

- 13. ijarsct.co.in [ijarsct.co.in]

- 14. pharmtech.com [pharmtech.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of Maysin and Its Derivatives: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological activities of maysin, a C-glycosyl flavone found predominantly in corn silk, and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding with practical, field-proven insights into the experimental methodologies used to elucidate these activities. We will delve into the molecular mechanisms, comparative analyses, and potential therapeutic applications of these promising natural compounds.

Introduction to this compound: A Flavonoid of Growing Interest

This compound, a flavone C-glycoside derived from luteolin, has emerged from the realm of traditional medicine into the focus of modern scientific investigation.[1] Historically a component of herbal remedies, rigorous studies have now begun to uncover the molecular basis for its diverse biological effects. This guide will navigate the key bioactivities of this compound and its derivatives, including their immunomodulatory, anticancer, antioxidant, and neuroprotective properties, providing a comprehensive resource for researchers seeking to explore their therapeutic potential.

Immunomodulatory Effects: Orchestrating the Innate Immune Response

One of the most well-characterized biological activities of this compound is its ability to stimulate the innate immune system, particularly macrophages. This section will detail the signaling pathways activated by this compound and provide a foundational protocol for assessing its immunostimulatory potential.

Molecular Mechanism of Macrophage Activation

This compound has been shown to activate macrophages, leading to the secretion of pro-inflammatory cytokines and the production of nitric oxide, key events in the early innate immune response.[2][3] This activation is not a random event but a finely tuned process involving several key signaling pathways. This compound treatment of macrophage cell lines, such as RAW 246.7, has been demonstrated to trigger the phosphorylation of Akt and Mitogen-Activated Protein Kinases (MAPKs), specifically ERK and JNK.[2][4] This upstream signaling cascade culminates in the activation and subsequent nuclear translocation of the transcription factor NF-κB.[2][4] Once in the nucleus, NF-κB orchestrates the transcription of genes encoding pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and inducible Nitric Oxide Synthase (iNOS).[2][4]

Experimental Protocol: Assessing Immunostimulatory Activity

To quantitatively assess the immunostimulatory effects of this compound, a combination of cell-based assays is employed. Here, we outline a general workflow.

2.2.1. Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW 264.7 is a standard model.

-

Culture Conditions: Maintain cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein extraction). After 24 hours, treat cells with varying concentrations of this compound (e.g., 1-100 µg/mL). Include a vehicle control (e.g., DMSO) and a positive control (e.g., lipopolysaccharide, LPS).

2.2.2. Measurement of TNF-α Production by ELISA:

This assay quantifies the amount of secreted TNF-α in the cell culture supernatant.

-

Sample Collection: After the desired incubation time (e.g., 24 hours), collect the cell culture supernatant.

-

ELISA Procedure: Utilize a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions. Briefly:

-

Coat a 96-well plate with a capture antibody specific for mouse TNF-α.

-

Add standards and samples to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Wash again and add a substrate that will be converted by the enzyme to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of TNF-α in the samples.

2.2.3. Western Blot Analysis of NF-κB Pathway Activation:

This technique is used to detect the levels of key proteins in the NF-κB signaling pathway.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a buffer that separates cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and p65. Use an antibody for a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B for nuclear extracts) to ensure equal protein loading.

-

Wash the membrane and incubate with a secondary antibody conjugated to HRP.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The increase in phosphorylated proteins and the presence of p65 in the nuclear fraction indicate pathway activation.

Anticancer Properties: Inducing Apoptosis in Malignant Cells

This compound has demonstrated cytotoxic effects against various human cancer cell lines, with a particularly detailed mechanism elucidated in prostate cancer.

Molecular Mechanism of Apoptosis Induction

In androgen-independent human prostate cancer cells (PC-3), this compound induces apoptosis through a mitochondria-dependent pathway.[2][5][6] Treatment with this compound leads to a dose-dependent reduction in cell viability.[2] Mechanistically, this compound triggers the depolarization of the mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic cascade.[2][6] This is accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and the precursor form of caspase-3 (pro-caspase-3).[2][6] Furthermore, this compound has been shown to inhibit the phosphorylation of Akt and ERK, two crucial kinases in signaling pathways that promote cancer cell survival and proliferation.[2][6] The culmination of these events is the fragmentation of DNA and apoptotic cell death.[2]

Experimental Protocol: Assessing Anticancer Activity

3.2.1. Cell Viability Assessment using MTT Assay:

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., PC-3, A549, SK-OV-3, HCT-15) in a 96-well plate at a predetermined optimal density.[7] Allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[8][9][10]

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8][11]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

3.2.2. Apoptosis Detection by Annexin V-FITC/PI Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Antioxidant and Neuroprotective Roles

This compound also exhibits significant antioxidant properties, which likely contribute to its neuroprotective effects.

Antioxidant Mechanism

This compound's antioxidant activity has been demonstrated through various in vitro assays. It shows potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, outperforming the well-known antioxidant rutin in some studies.[12][13] this compound also exhibits a high capacity for inhibiting lipid peroxidation.[12][14] The antioxidant potential of flavonoids is often attributed to their chemical structure, particularly the number and arrangement of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. However, glycosylation can impact this activity; in the case of this compound, its glycosidic moieties lead to a more moderate DPPH scavenging activity compared to its aglycone, luteolin.[13]

Neuroprotective Effects and a Potential Role in Neurodegenerative Disease Models

The antioxidant properties of this compound are closely linked to its neuroprotective effects. In human neuroblastoma SK-N-MC cells, this compound pretreatment has been shown to protect against oxidative stress-induced apoptotic cell death.[4][15] It achieves this by reducing intracellular reactive oxygen species (ROS) levels and upregulating the expression of antioxidant enzymes.[4]

Interestingly, a mixture of this compound and its derivatives, including luteolin, isoorientin, rhamnosylisoorientin, and derhamnosylthis compound, has shown promise in a mouse model of Alzheimer's disease.[1][16][17] This extract was found to reduce the burden of amyloid-beta plaques and fibrils in the hippocampus and cortex of transgenic mice.[1][16] The proposed mechanism involves the induction of a humoral immune response with a shift towards anti-inflammatory Th2 cytokines.[16]

This compound Derivatives: Expanding the Bioactivity Profile

While much of the research has focused on this compound, its derivatives are also of significant interest. These derivatives often involve modifications to the glycosidic moieties attached to the luteolin backbone.

Known Derivatives and Their Activities

-

Luteolin, Isoorientin, Rhamnosylisoorientin, and Derhamnosylthis compound: As mentioned, this group of compounds found in centipedegrass extract has demonstrated neuroprotective effects in an Alzheimer's disease model.[1][16][17]

-

C-4''-Hydroxy Derivatives: Reduced derivatives of this compound and 3'-methoxythis compound have been isolated from corn silks, expanding the library of known this compound-related compounds.[18][19]

Synthesis of this compound Derivatives

The chemical synthesis of this compound and its derivatives is complex due to the intricate stereochemistry of the glycosidic linkages. However, the synthesis of flavonoid derivatives, in general, is an active area of research to create novel compounds with enhanced bioactivity. A general approach to flavonoid derivative synthesis is not available in the provided search results.

Quantitative Data Summary

| Biological Activity | Assay | Cell Line/Model | Key Findings | Reference |

| Immunomodulatory | ELISA | RAW 264.7 | This compound (100 µg/mL) increased TNF-α secretion 11.2-fold. | [2][3] |

| Western Blot | RAW 264.7 | This compound (100 µg/mL) increased iNOS production 4.2-fold. | [2][3] | |

| Anticancer | MTT Assay | PC-3 | This compound (200 µg/mL) reduced cell viability by 87%. | [2] |

| MTT Assay | SK-MEL-2 | ED50: 16.83 µg/mL | [7][13] | |

| MTT Assay | HCT-15 | ED50: 32.09 µg/mL | [7][13] | |

| Antioxidant | DPPH Scavenging | In vitro | This compound had higher activity than rutin at 0.5 mg/mL. | [12][13] |

| NBT Reduction | In vitro | This compound (0.1 mg/mL) showed 12.02% reduction activity. | [12][14] | |

| Neuroprotection | ELISA | Alzheimer's Mouse Model | This compound-containing extract reduced soluble Aβ42 by ~70%. | [16] |

Future Directions and Conclusion

This compound and its derivatives represent a compelling class of natural products with a broad spectrum of biological activities. The well-defined mechanisms of their immunomodulatory and anticancer effects, particularly the involvement of key signaling pathways like NF-κB, Akt, and MAPKs, provide a solid foundation for further drug development efforts. The neuroprotective potential of this compound derivatives in preclinical models of Alzheimer's disease is particularly exciting and warrants further investigation.

Future research should focus on the isolation and characterization of individual this compound derivatives to perform head-to-head comparisons of their bioactivities with the parent compound. The development of efficient synthetic routes to these derivatives will be crucial for enabling structure-activity relationship studies and optimizing their therapeutic properties. While no clinical trials involving this compound or its derivatives have been identified to date, the robust preclinical data, especially in the areas of cancer and neurodegeneration, suggest that these compounds hold significant promise for future clinical translation. This guide serves as a comprehensive starting point for researchers poised to unlock the full therapeutic potential of these remarkable flavonoids.

References

- 1. This compound and Its Flavonoid Derivative from Centipedegrass Attenuates Amyloid Plaques by Inducting Humoral Immune Response with Th2 Skewed Cytokine Response in the Tg (APPswe, PS1dE9) Alzheimer’s Mouse Model | PLOS One [journals.plos.org]

- 2. Corn silk this compound induces apoptotic cell death in PC-3 prostate cancer cells via mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Neuroprotective effects of corn silk this compound via inhibition of H2O2-induced apoptotic cell death in SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. researchgate.net [researchgate.net]

- 7. Radical Scavenging Activity and Cytotoxicity of this compound(C-glycosylflavone) isolated from Silks of Zea mays L. -KOREAN JOURNAL OF CROP SCIENCE | Korea Science [koreascience.kr]

- 8. benchchem.com [benchchem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound and Its Flavonoid Derivative from Centipedegrass Attenuates Amyloid Plaques by Inducting Humoral Immune Response with Th2 Skewed Cytokine Response in the Tg (APPswe, PS1dE9) Alzheimer’s Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound and Its Flavonoid Derivative from Centipedegrass Attenuates Amyloid Plaques by Inducting Humoral Immune Response with Th2 Skewed Cytokine Response in the Tg (APPswe, PS1dE9) Alzheimer's Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New C-4-hydroxy derivatives of this compound and 3'-methoxythis compound isolated from corn silks (Zea mays) | Semantic Scholar [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Natural Sourcing, Extraction, and Analysis of Maysin for Research Applications

Abstract

Maysin, a flavone C-glycoside, has garnered significant scientific interest due to its potent natural insecticidal properties and emerging therapeutic potential. Primarily biosynthesized in the silks of maize (Zea mays L.), this compound serves as a critical defense mechanism against pests like the corn earworm (Helicoverpa zea).[1][2][3] Beyond its agricultural relevance, recent studies have illuminated its bioactivities, including neuroprotective, immunomodulatory, and anti-obesity effects, making it a compelling molecule for drug development.[4][5][6] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering the biological origins and biosynthesis of this compound, detailed protocols for its extraction and purification, and robust analytical methods for its quantification. The methodologies are presented with a focus on the underlying scientific principles to empower researchers to adapt and optimize these processes for their specific applications.

Biological Foundation: Natural Sources and Biosynthesis

Primary Natural Sources

The predominant and most commercially viable source of this compound is the silk of maize (Zea mays).[1][7] While also identified in other plants like Petrorhagia velutina, the concentration in corn silk is exceptionally high, where it can constitute up to 2% or more of the silk's dry weight in selectively bred varieties.[8][9] Within the maize plant, this compound is most abundant in the silks, the female flowers that emerge from the top of the ear.[1][9] Its primary biological function is to protect the developing kernels by deterring insect larvae. The mechanism of its insecticidal action involves binding to essential amino acids in the insect's gut, which disrupts nutrient absorption and effectively leads to starvation.[1]

Genetic and Environmental Determinants of this compound Content

The yield of this compound is not uniform across all maize cultivars; it is a genetically controlled trait influenced by multiple loci.[2][10]

-

Genetic Control: Quantitative Trait Locus (QTL) analysis has identified several key genes that regulate this compound production. The Pericarp Color1 (p1) gene, an R2R3-MYB transcription factor, is a master regulator, controlling the expression of downstream structural genes essential for the flavonoid pathway.[2] Allelic variations in p1 and other loci like colorless2 (c2) and white pollen1 (whp1) are directly correlated with the final concentration of this compound in the silks.[2]

-

Harvest Timing: The developmental stage of the corn silk is a critical factor. This compound concentration peaks during a specific window of silk development. A patented method for high-yield extraction specifies harvesting the silks between 7 and 15 days after their initial emergence for optimal this compound content.[11]

-

Environmental Stress: Abiotic factors can also modulate this compound biosynthesis. For instance, exposure to UV-B radiation has been shown to induce the accumulation of this compound and its precursors in maize leaves, suggesting its role in photoprotection.[9]

The this compound Biosynthetic Pathway

This compound is a product of the well-characterized flavonoid biosynthetic pathway. The process begins with the synthesis of flavanones, which are then converted to flavones. The final, unique steps involve C-glycosylation and further sugar modifications. The pathway is regulated by the p1 gene, which activates the transcription of key enzymes that complete the synthesis.

The key enzymatic steps leading from the precursor isoorientin to this compound are:

-

Rhamnosylation: The enzyme rhamnosyl transferase (encoded by the Sm2 gene, UGT91L1) transfers a rhamnose group to isoorientin.[3][12]

-

Dehydration: A UDP-rhamnose synthase (encoded by the Sm1 gene, RHS1) subsequently modifies the glucose moiety to form the final this compound structure.[3][12]

References

- 1. USDA ARS Online Magazine Vol. 45, No. 6 [agresearchmag.ars.usda.gov]

- 2. Quantitative trait loci for this compound synthesis in maize (Zea mays L.) lines selected for high silk this compound content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of Maize salmon silks Genes Involved in Insecticidal this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Immunomart [immunomart.com]

- 6. Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radical Scavenging Activity and Cytotoxicity of this compound(C-glycosylflavone) isolated from Silks of Zea mays L. -KOREAN JOURNAL OF CROP SCIENCE | Korea Science [koreascience.kr]

- 8. This compound | C27H28O14 | CID 70698181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. KR101201628B1 - Method for extracting of corn silk comprising high this compound content - Google Patents [patents.google.com]

- 12. academic.oup.com [academic.oup.com]

Maysin degradation products and stability analysis

An In-Depth Technical Guide to the Stability Analysis and Degradation Pathways of Maysin

Executive Summary

This compound, a flavone C-glycoside found predominantly in corn silk, has garnered significant scientific interest for its diverse biological activities, including potent antioxidant, anti-inflammatory, and insecticidal properties.[1][2][3][4] As research progresses towards its potential application in pharmaceuticals, nutraceuticals, and agrochemicals, a comprehensive understanding of its chemical stability is paramount. The degradation of this compound can lead to a loss of efficacy and the formation of potentially undesirable byproducts. This technical guide, designed for researchers, scientists, and drug development professionals, provides a holistic framework for investigating the degradation products and stability of this compound. It moves beyond standard protocols to explain the causal mechanisms behind experimental choices, offering a field-proven approach to designing and executing robust stability-indicating studies in line with regulatory expectations.

Introduction to this compound: A Bioactive Flavonoid

Chemical Identity and Structure

This compound is a complex flavonoid glycoside with the chemical formula C27H28O14.[2][3][5] Structurally, it is classified as a flavone, featuring a 2-phenylchromen-4-one backbone.[6] Its defining characteristic is the presence of two distinct sugar moieties attached to the luteolin aglycone. A key structural feature is the presence of both a highly stable C-glycosidic bond and a more labile O-glycosidic bond, a duality that governs its degradation behavior.[7][8]

Significance and Applications

This compound's biological significance was first highlighted by its role as a natural defense compound in corn, exhibiting potent antibiotic activity against the corn earworm (Helicoverpa zea).[1] Subsequent research has unveiled a broader spectrum of activities, including antioxidant and anti-inflammatory effects, positioning it as a promising candidate for therapeutic development.[2][3] Its presence in corn silk, a traditional medicinal herb, further underscores its potential value.[4]

The Stability Imperative

For any bioactive compound to be successfully developed, its stability profile must be rigorously characterized. Stability studies are not merely a regulatory formality; they are fundamental to ensuring that a product maintains its quality, efficacy, and safety over its intended shelf life.[9] Investigating this compound's degradation helps to:

-

Identify conditions that may compromise its activity.

-

Elucidate the structure of its primary degradation products.

-

Develop stable formulations and define appropriate storage conditions.

-

Establish a validated, stability-indicating analytical method for quality control.

Fundamental Aspects of this compound's Chemical Stability

The stability of this compound is intrinsically linked to its molecular structure, particularly its glycosidic linkages and the phenolic hydroxyl groups on its flavone core.

The Dichotomy of Glycosidic Linkages

This compound's structure contains both O- and C-glycosidic bonds, which exhibit markedly different stabilities.[7]

-

O-Glycosidic Bond: This bond, which links the two sugar moieties, is susceptible to hydrolysis under acidic or enzymatic conditions.[7] Its cleavage is often an initial step in the degradation cascade.

-

C-Glycosidic Bond: This bond directly connects a sugar to the flavonoid's aromatic A-ring. C-glycosidic linkages are significantly more resistant to both chemical and enzymatic hydrolysis compared to their O-linked counterparts.[8] This inherent stability is a key reason why C-glycosyl flavonoids can often be detected intact in human urine after oral consumption, having survived the acidic environment of the stomach and enzymatic action in the small intestine.[10][11] However, certain bacteria within the human colon are capable of cleaving this robust bond.[10]

Factors Influencing Flavonoid Stability

Like most phenolic compounds, this compound is susceptible to a range of environmental factors that can induce degradation. The primary factors of concern include:

-

pH: Extreme acidic or basic conditions can catalyze the hydrolysis of the O-glycosidic bond.

-

Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including hydrolysis and oxidation, leading to faster degradation.[12]

-

Oxidizing Agents: The catechol (3',4'-dihydroxyphenyl) moiety on the B-ring of this compound is particularly vulnerable to oxidation.

-

Light: Exposure to UV or high-intensity visible light can provide the energy needed to initiate photochemical degradation reactions.

Predicted Degradation Pathways of this compound

While specific degradation pathways for this compound are not extensively detailed in the literature, we can predict the most probable routes based on the known chemistry of flavonoids and glycosides. These pathways are crucial for identifying potential degradants during stability studies.

-

Hydrolytic Degradation: Under acidic or basic conditions, the primary degradation event is the hydrolysis of the O-glycosidic linkage, releasing the terminal rhamnose sugar and yielding a C-glycosyl flavone intermediate. The more robust C-glycosidic bond is expected to remain intact under moderate hydrolytic stress.

-

Oxidative Degradation: The presence of the catechol group makes this compound susceptible to oxidation, which can lead to the formation of corresponding o-quinones. These quinones are highly reactive and can undergo further polymerization or other reactions, resulting in a complex mixture of degradation products.

-

Microbial Degradation: In biological systems, particularly the colon, microbial enzymes may cleave the C-glycosidic bond, releasing the luteolin aglycone.[10] This aglycone can then be further metabolized by ring fission, breaking down the flavonoid core into smaller phenolic acids.[13]

A Strategic Approach to Stability Analysis

A systematic stability testing program is essential and should be guided by principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][14] The cornerstone of this program is the forced degradation study, which intentionally stresses the molecule to produce its likely degradants.

Rationale and Regulatory Context

Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A) designed to achieve several key objectives:[15][16]

-

Identify Degradation Products: To determine the likely degradation products that could form under normal storage conditions.

-

Establish Degradation Pathways: To understand the chemical mechanisms by which the molecule degrades.

-

Validate Analytical Methods: To demonstrate that the chosen analytical method is "stability-indicating," meaning it can accurately measure the intact drug in the presence of its degradants, impurities, and excipients.[14]

Experimental Protocol: Forced Degradation Study

This protocol provides a self-validating system for assessing stability. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Conditions should be adjusted (time, temperature, reagent concentration) if degradation is excessive or negligible.

Materials:

-

Pure this compound reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

-

HPLC system with UV/PDA detector

-

Photostability chamber (ICH Q1B compliant)[17]

-

Controlled temperature oven/water bath

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

-

Control Sample: Dilute the stock solution with a 50:50 methanol:water mixture to a final concentration (e.g., 100 µg/mL). This is the unstressed (t=0) sample.

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M HCl.

-

Incubate at 60°C for a defined period (e.g., 2 hours).

-

Cool, neutralize with an equimolar amount of 0.1 M NaOH, and dilute to the final concentration.

-

Causality: This condition mimics exposure to an acidic environment and targets acid-labile bonds, primarily the O-glycosidic linkage.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M NaOH.

-

Incubate at 60°C for a defined period (e.g., 1 hour).

-

Cool, neutralize with an equimolar amount of 0.1 M HCl, and dilute to the final concentration.

-

Causality: Basic conditions test for susceptibility to base-catalyzed degradation, including hydrolysis and potential rearrangements of the flavonoid structure.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with 3% H₂O₂.

-

Keep at room temperature for a defined period (e.g., 24 hours).

-

Dilute to the final concentration.

-

Causality: This stressor specifically challenges the molecule's resilience to oxidation, targeting the electron-rich catechol B-ring.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in a controlled oven at 80°C for a set period (e.g., 48 hours).

-

Dissolve the stressed solid and dilute to the final concentration.

-

Causality: Evaluates the intrinsic thermal stability of the molecule in the solid state.

-

-

Photolytic Degradation:

-

Expose the this compound stock solution (in a photochemically transparent container, e.g., quartz) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A parallel sample wrapped in aluminum foil serves as a dark control.

-

Dilute to the final concentration.

-

Causality: Assesses the potential for degradation upon exposure to light during manufacturing, storage, or administration.

-

-

Analysis: Analyze all samples (control, acid, base, oxidative, thermal, photolytic) by a validated stability-indicating HPLC method.

Analytical Methodologies for Stability-Indicating Assays

The validity of any stability study hinges on the quality of the analytical method used. A stability-indicating method (SIM) is an assay that can accurately quantify the decrease in the active ingredient's concentration due to degradation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the workhorse technique for stability testing of flavonoids. Its ability to separate compounds based on polarity makes it ideal for resolving the parent this compound peak from its more polar or non-polar degradation products.

Protocol: Stability-Indicating HPLC-UV Method

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A time-based gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). Rationale: A gradient is essential to elute both early-eluting polar degradants and the parent compound effectively.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C. Rationale: Controlled temperature ensures reproducible retention times.

-

Injection Volume: 10 µL.

-

Detection: UV/PDA detector. Monitor at 272 nm and 352 nm.[1] Rationale: Monitoring at multiple wavelengths, including the absorbance maxima of the flavone, helps ensure all relevant peaks are detected.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines. Specificity is proven by demonstrating that the this compound peak is pure and well-resolved from all degradation products generated in the forced degradation study.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of unknown degradation products, LC-MS is indispensable.[18][19] By coupling the separation power of HPLC with the detection capabilities of a mass spectrometer, this technique provides the molecular weight and fragmentation patterns of each degradant, which are critical pieces of data for structural elucidation.

Data Presentation and Interpretation

The results from the forced degradation study should be summarized to clearly show the extent of degradation under each condition and the formation of new products.

Table 1: Summary of Hypothetical Forced Degradation Results for this compound

| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradation Product (DP) Retention Time (min) |

|---|---|---|---|

| Control (Unstressed) | 99.8% | 0.2% | - |

| Acid (0.1 M HCl, 60°C) | 88.5% | 11.5% | DP-1 (8.2 min) |

| Base (0.1 M NaOH, 60°C) | 81.2% | 18.8% | DP-1 (8.2 min), DP-2 (11.5 min) |

| Oxidation (3% H₂O₂) | 85.7% | 14.3% | DP-3 (14.1 min) |

| Thermal (80°C) | 97.1% | 2.9% | Minor peaks observed |

| Photolytic (ICH Q1B) | 92.4% | 7.6% | DP-4 (15.3 min) |

Prerequisite: Isolation and Purification of this compound

High-purity this compound is required as a reference standard for all stability and analytical work. The following outlines a common procedure for its extraction from corn silk.[20]

Protocol: this compound Isolation and Purification

-

Extraction:

-

Solvent Partitioning:

-

The aqueous extract is washed with a non-polar solvent like hexane or petroleum ether to remove lipids.

-

The aqueous layer is then extracted with a solvent of intermediate polarity, such as ethyl acetate, to enrich the flavonoid fraction.

-

-

Column Chromatography:

-

The concentrated ethyl acetate fraction is subjected to column chromatography. A common approach involves initial cleanup on an Amberlite XAD-2 resin, followed by separation on Sephadex LH-20 or silica gel.[1]

-

Fractions are collected and monitored by TLC or HPLC.

-

-

Final Purification:

-

Fractions rich in this compound are combined and may be subjected to a final purification step using preparative HPLC to achieve >98% purity.[4]

-

Conclusion and Future Perspectives

The stability of this compound is a critical quality attribute that dictates its potential for successful development into a commercial product. This guide has outlined a comprehensive and scientifically-grounded strategy for its analysis. By combining forced degradation studies with robust, stability-indicating analytical methods like HPLC and LC-MS, researchers can gain a deep understanding of this compound's degradation pathways and establish its intrinsic stability.

The key takeaways for any professional undertaking this work are:

-

The dual glycosidic nature of this compound dictates its degradation profile, with the O-glycosidic bond being the more labile site.

-

A systematic forced degradation study is the most effective tool for predicting long-term stability and is essential for validating analytical methods.

-

The development of a well-validated, stability-indicating HPLC method is the cornerstone of reliable stability assessment.

Future work should focus on detailed kinetic studies to determine degradation rates under various conditions, enabling more accurate shelf-life prediction. Furthermore, the major degradation products identified should be isolated, structurally confirmed (e.g., by NMR), and subjected to toxicological and pharmacological evaluation to ensure they do not pose a safety risk or possess unintended biological activity.

References

- 1. academic.oup.com [academic.oup.com]

- 2. CAS 70255-49-1: this compound | CymitQuimica [cymitquimica.com]

- 3. medkoo.com [medkoo.com]

- 4. Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C27H28O14 | CID 70698181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound this compound (FDB016466) - FooDB [foodb.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pacificbiolabs.com [pacificbiolabs.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. The Occurrence, Fate and Biological Activities of C-glycosyl Flavonoids in the Human Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anaerobic Degradation of Flavonoids by Clostridium orbiscindens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. onyxipca.com [onyxipca.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nelsonlabs.com [nelsonlabs.com]

- 18. Optimisation of a One-Step Reusable Immuno-Affinity Purification Method for the Analysis and Detection of Fumonisin Mycotoxins in Foods and Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academicjournals.org [academicjournals.org]

An In-depth Technical Guide to the Spectroscopic Data of Maysin

Introduction

Maysin, a C-glycosyl flavone found predominantly in the silks of maize (Zea mays), has garnered significant interest from researchers in the fields of natural products chemistry, entomology, and drug development. Its notable insecticidal properties, particularly against the corn earworm (Helicoverpa zea), have positioned it as a key natural defense compound in agriculture. The structural elucidation of this compound is paramount for understanding its bioactivity, synthesizing analogs, and for quality control of maize varieties bred for enhanced pest resistance. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of this compound, offering insights into its structural characterization for researchers, scientists, and drug development professionals.

This compound is structurally a derivative of the flavone luteolin, featuring a C-glycosidic linkage at the 6-position to a disaccharide. The precise and unambiguous identification of this complex structure relies heavily on modern spectroscopic techniques. This guide will delve into the interpretation of ¹H and ¹³C NMR spectra and the fragmentation patterns observed in mass spectrometry, providing a foundational understanding for its analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a complex molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is typically employed for complete signal assignment.

Experimental Protocol: NMR Analysis of this compound

A typical experimental workflow for the NMR analysis of a purified sample of this compound is as follows:

-

Sample Preparation: Dissolve a pure sample of this compound (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts of hydroxyl protons.

-

Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include:

-

¹H NMR for proton chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) to identify primary, secondary, tertiary, and quaternary carbons.

-

2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

-

-

Data Processing and Analysis: Process the acquired spectra using appropriate software. The chemical shifts are referenced to the residual solvent peak. The combination of all spectral data allows for the unambiguous assignment of all proton and carbon signals.

Diagram of the General Workflow for Spectroscopic Analysis of this compound:

Maysin Solubility in Organic Solvents: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Introduction

Maysin, a flavone C-glycoside naturally occurring in plants like maize (Zea mays), has garnered significant interest within the scientific community.[1][2] Its documented biological activities, including insecticidal, neuroprotective, and antioxidant properties, position it as a promising candidate for applications in agriculture and pharmacology.[1][3] However, harnessing the full potential of this compound, like any lead compound, is fundamentally dependent on a thorough understanding of its physicochemical properties, chief among them being its solubility.

Solubility dictates a compound's behavior in virtually every stage of research and development, from extraction and purification to formulation and in vivo bioavailability.[4] This guide provides a comprehensive technical overview of this compound's solubility in various organic solvents. Moving beyond a simple list of data, we will delve into the causal relationships between this compound's molecular structure and its solubility profile. We will present field-proven, robust methodologies for accurately determining its solubility, ensuring that researchers can generate reliable and reproducible data critical for advancing their work.

PART 1: The Physicochemical Foundation of this compound's Solubility

A molecule's structure is the ultimate determinant of its solubility. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be miscible.[5] this compound's structure, characterized by a flavonoid backbone and a C-linked disaccharide moiety, is rich in polar functional groups, which dictates its interactions with solvents.[1][6]

This compound is a flavone C-glycoside, where the luteolin aglycone is attached to a disaccharide residue at the 6-position.[1][2] This structure possesses numerous hydroxyl (-OH) groups on both the flavonoid rings and the sugar units, making it a highly polar molecule capable of extensive hydrogen bonding.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₈O₁₄ | [1][3] |

| Molecular Weight | ~576.5 g/mol | [1][3] |

| Predicted logP | 0.58 - 1.47 | [6] |

| Polar Surface Area | 232.9 Ų | [6] |

| Hydrogen Bond Donors | 8 | [6] |

| Hydrogen Bond Acceptors | 14 | [6] |

Expert Insights: Interpreting the Data

The properties listed in Table 1 provide a clear rationale for this compound's solubility behavior.

-

Low logP: The predicted octanol-water partition coefficient (logP) is low, indicating a strong preference for a polar (aqueous) environment over a nonpolar (octanol) one.[6]

-

High Hydrogen Bonding Capacity: With 8 hydrogen bond donors and 14 acceptors, this compound has a profound capacity to interact with polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO).[6]

-

Large Polar Surface Area (PSA): A high PSA is indicative of a molecule with numerous polar atoms, further confirming its hydrophilic nature.[6]

Collectively, these structural features predict that this compound will exhibit its highest solubility in polar organic solvents and will be poorly soluble in nonpolar solvents. While it has some predicted water solubility (approx. 2.39 g/L), its solubility is generally expected to be higher in certain organic solvents that can more effectively disrupt the intermolecular forces in the solid this compound lattice.[3][6]

Caption: this compound's polar functional groups enable strong interactions with polar solvents.

PART 2: A Practical Workflow for Determining this compound Solubility

Accurate solubility data is non-negotiable. The choice of methodology depends on the application, ranging from high-throughput screening in early discovery to precise equilibrium measurements for formulation development.[4] We present a comprehensive workflow that prioritizes accuracy and reproducibility.

Caption: Workflow for Equilibrium Solubility Determination.

Experimental Protocol: Equilibrium Solubility via the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound and is highly recommended for generating definitive data.[7]

Causality Behind Choices:

-